N-(2,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a purine-thioacetamide scaffold. The compound’s structure integrates a 2,4-dimethoxyphenyl group, which confers distinct electronic and steric properties, and a 1,3,9-trimethylpurine-2,6-dione moiety linked via a sulfanyl bridge. This molecular architecture is designed to optimize interactions with biological targets, such as enzymes or receptors, while balancing solubility and metabolic stability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-21-15-14(16(25)23(3)18(26)22(15)2)20-17(21)29-9-13(24)19-11-7-6-10(27-4)8-12(11)28-5/h6-8H,9H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHAZHMPCIHWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : N-(2,4-Difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
- Key Differences: Substituents: Fluorine atoms at the 2- and 4-positions of the phenyl ring instead of methoxy groups. The difluorophenyl group also increases lipophilicity (logP ≈ 2.8) compared to the dimethoxyphenyl variant (logP ≈ 2.2) . Molecular Weight: 395.384 g/mol (vs. 417.46 g/mol for the dimethoxy analogue).
Compound B : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Key Differences: Purine Substituents: Lacks the 9-methyl group and has a 1,3-dimethyl configuration. Phenyl Group: 2,4,6-Trimethylphenyl substituent instead of dimethoxyphenyl. The absence of the 9-methyl group may destabilize the purine ring’s conformation .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | Compound A (Difluoro) | Compound B (Trimethylphenyl) |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₅S | C₁₆H₁₅F₂N₅O₃S | C₁₇H₁₉N₅O₃S |
| Molecular Weight | 417.46 g/mol | 395.384 g/mol | 373.43 g/mol |
| logP (Predicted) | 2.2 | 2.8 | 3.1 |
| Water Solubility | Moderate | Low | Low |
| Metabolic Stability | High (t₁/₂ >4h) | Moderate (t₁/₂ ~2.5h) | Low (t₁/₂ <1h) |
Notes:
- The dimethoxyphenyl group in the target compound improves water solubility compared to fluorine or methyl substituents due to methoxy’s polarizable oxygen atoms .
- Compound B’s low metabolic stability is attributed to rapid hepatic demethylation of the trimethylphenyl group .
Bioactivity and Target Selectivity
- Compound A exhibits moderate inhibitory activity against adenosine deaminase (IC₅₀ = 12 µM), likely due to fluorine-enhanced binding to the enzyme’s hydrophobic active site .
- Compound B shows weak activity (IC₅₀ >50 µM), suggesting that methyl groups on the phenyl ring may hinder target engagement .
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